Vamicamide

Antimuscarinic pharmacology Bladder selectivity pA2 analysis

Vamicamide (FK-176) is a competitive muscarinic antagonist with documented 7.6-fold functional selectivity for bladder over atrial tissue (pA2: 6.82 vs 5.94), contrasting sharply with non-selective agents like oxybutynin and atropine. Its minimal brain distribution (brain/plasma ratio ≤0.19) and lack of calcium-antagonist activity provide a clean mechanistic profile unavailable with generic antimuscarinics. Select vamicamide for isolated bladder organ bath studies, in vivo OAB models, and chronic dosing protocols where salivary, gastrointestinal, and CNS confounders must be excluded.

Molecular Formula C18H23N3O
Molecular Weight 297.4 g/mol
CAS No. 97987-88-7
Cat. No. B1682146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVamicamide
CAS97987-88-7
Synonyms4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide
4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide
FK 176
FK-176
FK176
FR 071741
FR-071741
FR071741
vamicamide
vamicamide hydrochloride, ((R*,R*)-(+-))-isomer
vamicamide, ((R*,R*)-(+-))-isomer
vamicamide, (R-(R*,S*))-isomer
vamicamide, (S-(R*,R*))-isome
Molecular FormulaC18H23N3O
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C
InChIInChI=1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22)
InChIKeyBWNLUIXQIHPUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vamicamide (CAS 97987-88-7) Procurement Guide: Muscarinic Antagonist for Bladder-Selective Research Applications


Vamicamide (FK-176, Urocut) is a competitive muscarinic acetylcholine receptor (mAChR) antagonist developed by Fujisawa Pharmaceutical (now Astellas Pharma) for overactive bladder and urinary incontinence research [1]. The compound has the molecular formula C18H23N3O (MW 297.40) and was advanced to New Drug Application (NDA) stage in Japan before development was discontinued [1]. Vamicamide is distinguished within the antimuscarinic class by its demonstrated organ-selectivity profile, with preferential binding affinity for bladder tissue over cardiac and salivary gland tissues in both in vitro and in vivo models [2][3].

Why Vamicamide Cannot Be Interchanged with Oxybutynin, Tolterodine, or Atropine in Bladder Research


Muscarinic antagonists exhibit substantial heterogeneity in tissue selectivity, receptor subtype affinity, and off-target pharmacology. Generic substitution with oxybutynin, tolterodine, or atropine is scientifically invalid for research applications requiring bladder-selective action without confounding cardiovascular, salivary, or CNS effects [1]. Oxybutynin lacks tissue selectivity (uniform pA2 across bladder, atria, stomach), produces tachycardia, and demonstrates high brain penetration [2][3]. Atropine shows no bladder-selectivity and crosses the blood-brain barrier readily [2]. Tolterodine exhibits different receptor binding profiles and pA2 potency characteristics [4]. Vamicamide's differentiation lies in quantifiable bladder-over-atria selectivity (pA2: 6.82 vs 5.94) [2], m3-over-m2 receptor preference (Ki ratio: ~6.7-fold) [5], and minimal brain distribution [3].

Vamicamide Quantitative Differentiation Evidence: Head-to-Head Comparisons for Procurement Decisions


Evidence 1: Functional Bladder Selectivity—Vamicamide vs. Oxybutynin and Atropine

Vamicamide exhibits tissue-dependent antagonism with pA2 = 6.82 in urinary bladder versus 5.94 in atria (Δ = 0.88 log units, ~7.6-fold potency difference), whereas oxybutynin and atropine show uniform pA2 values across all tissues tested [1]. The pA2 values of oxybutynin hydrochloride and atropine sulfate monohydrate were nearly the same in all the tissues tested [1].

Antimuscarinic pharmacology Bladder selectivity pA2 analysis Tissue-specific antagonism

Evidence 2: Muscarinic Receptor Subtype Selectivity—Vamicamide m3 Preference Quantified

In binding studies with cloned human muscarinic receptor subtypes (m1-m3), vamicamide showed preferential affinity for the m3 receptor subtype (Ki = 89.0 ± 3.5 nM), with significantly weaker binding to m1 (Ki = 235 ± 5 nM, P < 0.05) and m2 (Ki = 593 ± 49 nM, P < 0.01) receptors [1]. The m3/m2 selectivity ratio is approximately 6.7-fold, consistent with the compound's observed bladder-selectivity profile [1].

Receptor binding mAChR subtypes m3 selectivity Ki determination

Evidence 3: In Vivo Bladder vs. Salivary Gland and Stomach Selectivity—Vamicamide ID50 Ratios

In anesthetized dogs, vamicamide (3.2-100 μg/kg i.v.) inhibited carbachol-induced contractile responses with an ID50 of 16.1 μg/kg for urinary bladder, compared to 31.3 μg/kg for stomach (P < 0.01) and 43.3 μg/kg for salivary gland (P < 0.01) [1]. The inhibitory effect on bladder was approximately 1.9-fold more potent than on stomach and 2.7-fold more potent than on salivary gland [1]. Additionally, duration of action was longer on urinary bladder and descending colon than on stomach and salivary gland [1].

In vivo pharmacology Organ selectivity ID50 Urinary bladder

Evidence 4: Duration of Action and CNS Exposure—Vamicamide vs. Oxybutynin

In conscious rats, vamicamide (0.1-1.0 mg/kg p.o.) and atropine (0.0032-0.032 mg/kg) produced sustained inhibition of bladder contractions, whereas oxybutynin (0.32-3.2 mg/kg) exhibited a shorter duration of action [1]. Brain distribution studies showed radioactivity ratios (brain/plasma) of 0 to 0.19 for vamicamide versus 1.58 to 3.70 for oxybutynin following i.v. administration of 1 mg/kg [1]. Consistent with low brain exposure, vamicamide had no effect on oxotremorine-induced tremor in mice at oral doses up to 320 mg/kg, while oxybutynin depressed tremor at 32 mg/kg [1].

Pharmacodynamics Duration of action Brain penetration CNS effects

Evidence 5: Mechanism Specificity—Vamicamide and Tolterodine Lack Calcium-Antagonist Activity

In human detrusor smooth muscle preparations, both tolterodine (0.001-1 μmol/L) and vamicamide (0.01-10 μmol/L) inhibited contractions solely through antimuscarinic action, with negligible effects on KCl- and CaCl2-induced contractions [1][2]. This contrasts with temiverine, which exhibits both antimuscarinic and calcium-antagonist actions, and with oxybutynin, which demonstrates calcium-antagonist properties at higher concentrations [1]. The pA2 rank order was atropine = tolterodine > vamicamide > temiverine [1].

Mechanism of action Calcium antagonism Detrusor smooth muscle Antimuscarinic

Evidence 6: In Vivo Efficacy—Vamicamide vs. Oxybutynin in Conscious Frequency Models

In a conscious dog model of urinary frequency (hypogastric nerve transection), oral vamicamide at 0.32 and 1.0 mg/kg significantly increased bladder capacity without altering residual urine volume or micturition pressure [1]. Oxybutynin at 0.10 mg/kg produced equivalent bladder capacity increases to vamicamide at 0.32 mg/kg, indicating that vamicamide achieves comparable efficacy at approximately 3.2-fold higher dose but with the benefit of longer duration and lower brain exposure [1][2]. In a rat model (bilateral nucleus basalis lesion), vamicamide 0.32 mg/kg increased bladder capacity to similar extent as oxybutynin 0.10 mg/kg or atropine 0.32 mg/kg [1].

Urinary frequency Bladder capacity Cystometry In vivo efficacy

Vamicamide Recommended Research Applications Based on Quantitative Differentiation Evidence


Scenario 1: Bladder-Selective Antimuscarinic Research Without Cardiac Confounding

Vamicamide is the appropriate selection for experiments requiring muscarinic antagonism in bladder tissue while minimizing cardiac muscarinic blockade. Its pA2 of 6.82 in bladder versus 5.94 in atria (≈7.6-fold functional selectivity) contrasts sharply with oxybutynin and atropine, which show uniform potency across tissues [1]. This differentiation is critical for in vitro organ bath studies, isolated tissue pharmacology, and mechanistic investigations of bladder-specific mAChR function.

Scenario 2: In Vivo Urinary Frequency/Incontinence Models Requiring Sustained Bladder Inhibition

In conscious dog and rat models of urinary frequency, vamicamide (0.32-1.0 mg/kg p.o.) increases bladder capacity with a duration of action exceeding that of oxybutynin [1][2]. The compound's prolonged bladder inhibition, combined with minimal effects on salivary secretion and gastrointestinal transit at bladder-effective doses, makes it particularly suitable for chronic dosing studies in preclinical overactive bladder research where dry mouth and constipation confounders must be avoided [3].

Scenario 3: CNS-Sparing Peripheral Antimuscarinic Studies

For research protocols requiring exclusion of central nervous system antimuscarinic effects, vamicamide offers a documented advantage over oxybutynin. Brain/plasma radioactivity ratios of 0 to 0.19 for vamicamide (versus 1.58-3.70 for oxybutynin) and lack of oxotremorine-induced tremor inhibition at doses up to 320 mg/kg p.o. demonstrate minimal brain distribution [1]. This profile supports vamicamide's use in studies where peripheral bladder effects must be isolated from central cholinergic modulation.

Scenario 4: Pure mAChR Antagonism Studies Without Calcium-Channel Activity

In human detrusor smooth muscle preparations, vamicamide and tolterodine inhibit contractions exclusively via antimuscarinic action, without calcium-antagonist activity [1][2]. This distinguishes both compounds from temiverine (dual antimuscarinic/calcium-antagonist) and oxybutynin (calcium-antagonist at higher concentrations). For investigators studying pure muscarinic receptor pharmacology in bladder tissue, vamicamide provides a clean mechanistic profile while offering bladder-selectivity advantages not present in tolterodine [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vamicamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.